7-Ethylmethylamino Sancycline
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Overview
Description
7-Ethylmethylamino Sancycline is a semi-synthetic tetracycline derivative. It is known for its structural modifications that enhance its pharmacological properties. The compound is characterized by the presence of an ethylmethylamino group at the 7th position of the sancycline molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-Ethylmethylamino Sancycline involves several steps. One common method includes the hydrogenation of sancycline in the presence of a catalyst. The reaction is typically carried out in a mixed solvent of alcohol and acid under a hydrogen atmosphere. The alcohol used can range from C1 to C6, and the acids commonly employed include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . This method is advantageous due to its high yield, minimal by-products, and suitability for industrial production.
Chemical Reactions Analysis
7-Ethylmethylamino Sancycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogenation techniques, often in the presence of palladium catalysts.
Substitution: The ethylmethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen, palladium catalysts, and various acids and bases. .
Scientific Research Applications
7-Ethylmethylamino Sancycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in the study of tetracycline derivatives and their chemical properties.
Biology: The compound is employed in research related to protein synthesis inhibition and ribosomal function.
Medicine: It has potential therapeutic applications due to its antibacterial properties, particularly against tetracycline-resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical agents
Mechanism of Action
Like other tetracyclines, 7-Ethylmethylamino Sancycline exerts its effects by binding to the 30S ribosomal subunit. This binding inhibits protein synthesis by blocking the entry of aminoacyl-tRNA into the ribosome’s A site. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
7-Ethylmethylamino Sancycline is unique due to its specific structural modification at the 7th position. Similar compounds include:
Sancycline: The parent compound without the ethylmethylamino modification.
Minocycline: Another tetracycline derivative with different modifications.
7-Iodosancycline: A derivative with an iodine atom at the 7th position.
Epi-Sancycline: A stereoisomer of sancycline with different spatial arrangement of atoms
Properties
Molecular Formula |
C24H29N3O7 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33) |
InChI Key |
OHWRVEPIOJPBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Origin of Product |
United States |
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